2-Cyano-3-nitropyridine

Vue d'ensemble

Description

2-Cyano-3-nitropyridine is a compound that is useful as an intermediate for the production of pesticides and pharmaceuticals . It is a type of 2-cyanopyridine .

Synthesis Analysis

The synthesis of this compound involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the reaction of 2-nitroporphyrin with trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride .Molecular Structure Analysis

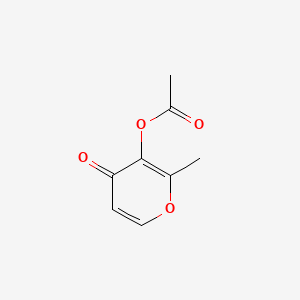

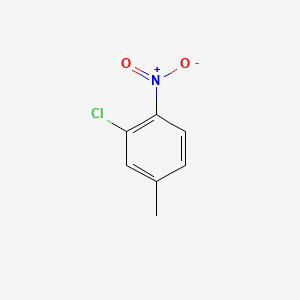

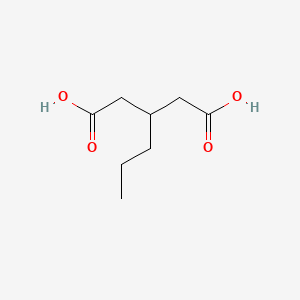

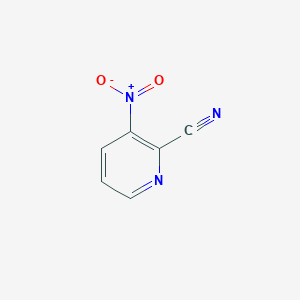

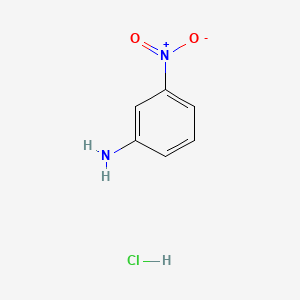

The molecular structure of this compound is C6H3N3O2 . It is a type of heterocyclic compound .Chemical Reactions Analysis

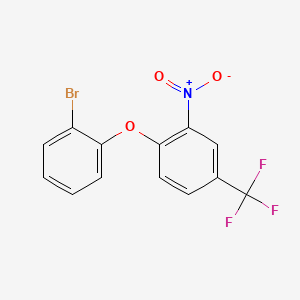

This compound reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.11 . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the crystal possesses good thermal stability of about 187 °C .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

2-Cyano-3-nitropyridine : est un intermédiaire polyvalent dans la synthèse de divers composés hétérocycliques. Il subit des réactions telles que la substitution nucléophile pour former une variété de pyridines substituées . Ces hétérocycles sont essentiels dans le développement de produits pharmaceutiques et agrochimiques en raison de leurs propriétés bioactives.

Applications pharmaceutiques

Dans la recherche pharmaceutique, This compound sert de brique de construction pour la synthèse de pyridines fluorées . Ces composés fluorés sont importants en raison de leur rôle dans l'amélioration de la biodisponibilité et de la stabilité métabolique des médicaments.

Chimie agricole

Ce composé est utilisé dans la synthèse de produits chimiques agricoles. Le groupe nitro dans This compound peut être transformé en divers groupes fonctionnels, qui sont ensuite incorporés dans des molécules qui agissent comme ingrédients actifs dans les pesticides .

Science des matériaux

This compound : est impliqué dans la préparation de matériaux tels que les dérivés de la porphyrine. Ces matériaux ont des applications dans des domaines tels que la thérapie photodynamique et comme catalyseurs dans diverses réactions chimiques .

Synthèse chimique

Il joue un rôle dans la synthèse chimique en tant qu'intermédiaire pour la préparation de divers composés organiques. Ses groupes cyano et nitro en font une espèce réactive pour de multiples transformations, conduisant à une large gamme d'applications synthétiques .

Chimie analytique

En chimie analytique, This compound et ses dérivés peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques et autres techniques analytiques pour quantifier ou identifier d'autres substances .

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that 2-cyano-3-nitropyridine can undergo reactions such as the one with tbaf, forming 2-cyano-3-fluoropyridine . This suggests that it may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its ability to undergo reactions such as the one with tbaf to form 2-cyano-3-fluoropyridine suggests that it may cause changes at the molecular level, potentially altering the function of its target molecules.

Orientations Futures

The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, this compound reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .

Analyse Biochimique

Biochemical Properties

2-Cyano-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with tetrabutylammonium fluoride (TBAF) to form 2-cyano-3-fluoropyridine . This interaction highlights its potential in nucleophilic substitution reactions. Additionally, this compound is involved in the synthesis of fluorinated pyridines, which are important in pharmaceutical and agricultural applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo nucleophilic substitution at the position 3 of the pyridine ring, which can impact cellular signaling pathways . The compound’s ability to form derivatives also suggests potential effects on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction mechanism of this compound is not an electrophilic aromatic substitution but involves a sigmatropic shift of the nitro group from the 1-position to the 3-position . This shift can lead to the formation of various derivatives, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can react with TBAF to form 2-cyano-3-fluoropyridine in a 64% yield . This reaction indicates that the compound can undergo significant changes over time, affecting its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on similar compounds have shown that varying dosages can lead to different levels of enzyme inhibition or activation . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s reaction with TBAF to form 2-cyano-3-fluoropyridine suggests its involvement in nucleophilic substitution reactions . These interactions can influence the overall metabolic pathways in which the compound is involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For example, its ability to form derivatives through nucleophilic substitution reactions suggests potential interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its precise biochemical effects and potential therapeutic applications .

Propriétés

IUPAC Name |

3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPGXMJZQJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340926 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51315-07-2 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)